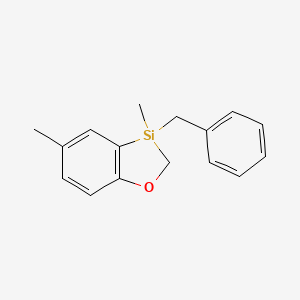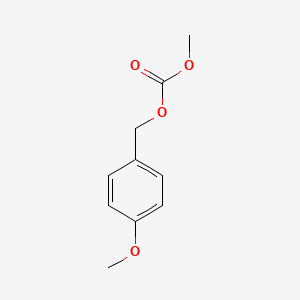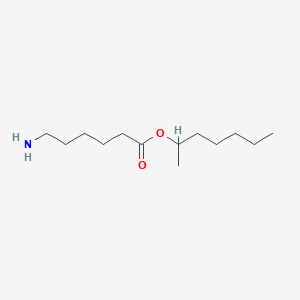
Hexanoic acid, 6-amino-, 1-methylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-amino-, 1-methylhexyl ester is a chemical compound with the molecular formula C13H27NO2 It is an ester derivative of hexanoic acid, which contains an amino group at the sixth carbon and a 1-methylhexyl group as the esterifying alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-amino-, 1-methylhexyl ester typically involves the esterification of 6-aminohexanoic acid with 1-methylhexanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-amino-, 1-methylhexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 6-aminohexanoic acid and 1-methylhexanol.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 6-aminohexanoic acid and 1-methylhexanol.
Oxidation: Oxo derivatives of the amino group.
Substitution: Substituted derivatives of the amino group.
Scientific Research Applications
Hexanoic acid, 6-amino-, 1-methylhexyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-amino-, 1-methylhexyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active 6-aminohexanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Hexanoic acid, 6-amino-, 1-methylhexyl ester can be compared with other similar compounds such as:
Hexanoic acid, 1-methylhexyl ester: Lacks the amino group, making it less reactive in certain biochemical pathways.
6-aminohexanoic acid: Lacks the ester group, making it more hydrophilic and less likely to penetrate cell membranes.
Hexanoic acid, methyl ester: Lacks both the amino group and the 1-methylhexyl group, making it less versatile in chemical reactions.
The presence of both the amino group and the 1-methylhexyl ester group in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
214047-76-4 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
heptan-2-yl 6-aminohexanoate |
InChI |
InChI=1S/C13H27NO2/c1-3-4-6-9-12(2)16-13(15)10-7-5-8-11-14/h12H,3-11,14H2,1-2H3 |
InChI Key |
QAXHLVSEPJMXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


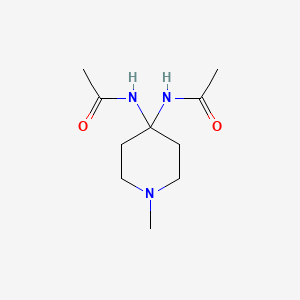
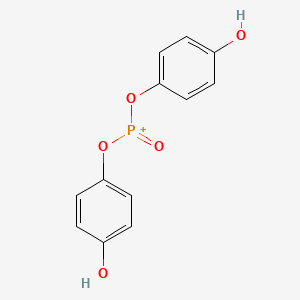

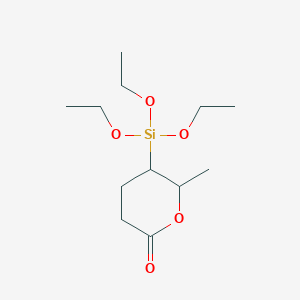
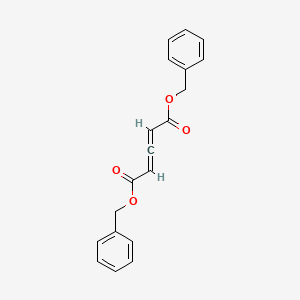
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)

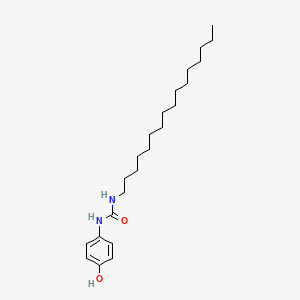
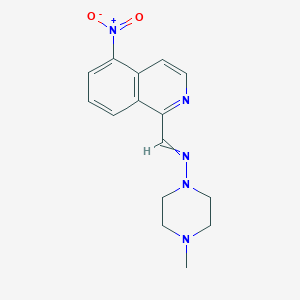
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
